(3-Bromopropyl)cyclohexane

Lipophilicity ADME Drug Design

(3-Bromopropyl)cyclohexane is a primary alkyl bromide featuring a cyclohexyl ring attached to a three-carbon bromopropyl chain, with the molecular formula C₉H₁₇Br and a molecular weight of 205.14 g/mol. It is a colorless to pale yellow liquid with a boiling point of 224.3 °C at 760 mmHg and a calculated LogP of 4.80, indicating high hydrophobicity.

Molecular Formula C9H17B
Molecular Weight 205.13 g/mol
CAS No. 34094-21-8
Cat. No. B1266079
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3-Bromopropyl)cyclohexane
CAS34094-21-8
Molecular FormulaC9H17B
Molecular Weight205.13 g/mol
Structural Identifiers
SMILESC1CCC(CC1)CCCBr
InChIInChI=1S/C9H17Br/c10-8-4-7-9-5-2-1-3-6-9/h9H,1-8H2
InChIKeySAJKBMWWUCUTBI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(3-Bromopropyl)cyclohexane (CAS 34094-21-8) for Alkylation and Hydrophobic Fragment Synthesis


(3-Bromopropyl)cyclohexane is a primary alkyl bromide featuring a cyclohexyl ring attached to a three-carbon bromopropyl chain, with the molecular formula C₉H₁₇Br and a molecular weight of 205.14 g/mol . It is a colorless to pale yellow liquid with a boiling point of 224.3 °C at 760 mmHg and a calculated LogP of 4.80, indicating high hydrophobicity [1]. This compound serves as a key synthetic intermediate for introducing a flexible, lipophilic cyclohexylpropyl group into target molecules via nucleophilic substitution or alkylation reactions . Its primary utility lies in medicinal chemistry, materials science, and the synthesis of complex organic molecules where a balance of reactivity and steric bulk is required .

Why Generic Alkyl Bromide Substitution is Inadequate for (3-Bromopropyl)cyclohexane Applications


Substituting (3-bromopropyl)cyclohexane with a generic alkyl bromide like 1-bromopropane or a shorter-chain analog such as (2-bromoethyl)cyclohexane fails to replicate its unique combination of chain length, steric profile, and lipophilicity. The three-carbon spacer between the reactive bromine and the bulky cyclohexyl ring is critical for achieving the desired spatial orientation and flexibility in the final molecule, directly impacting biological activity or material properties [1]. Furthermore, using a less reactive alkyl chloride (e.g., (3-chloropropyl)cyclohexane) would necessitate harsher reaction conditions, potentially leading to lower yields and increased side-product formation, while the more reactive and costly iodo analog introduces storage stability concerns and higher procurement costs . The specific hydrophobic contribution of the cyclohexylpropyl fragment, as quantified by its LogP value, is essential for modulating physicochemical properties like membrane permeability and solubility, which cannot be matched by simpler or more polar alkylating agents .

Quantitative Evidence Guide for Selecting (3-Bromopropyl)cyclohexane Over Analogs


Comparative Hydrophobicity (LogP) of (3-Bromopropyl)cyclohexane vs. (2-Bromoethyl)cyclohexane

(3-Bromopropyl)cyclohexane demonstrates significantly higher calculated lipophilicity than its shorter-chain analog, (2-bromoethyl)cyclohexane. The predicted LogP value for (3-bromopropyl)cyclohexane is 4.80 , compared to a predicted XLogP3-AA of 4.1 for (2-bromoethyl)cyclohexane [1]. This difference is critical for applications where increased membrane permeability or enhanced hydrophobic interactions are required.

Lipophilicity ADME Drug Design LogP

Comparative Reactivity: (3-Bromopropyl)cyclohexane vs. (3-Chloropropyl)cyclohexane in Nucleophilic Substitution

As a primary alkyl bromide, (3-bromopropyl)cyclohexane is inherently more reactive than its chloro analog, (3-chloropropyl)cyclohexane (CAS 1124-62-5). This difference is due to the lower carbon-halogen bond dissociation energy of the C-Br bond (approximately 285 kJ/mol) compared to the C-Cl bond (approximately 327 kJ/mol) [1]. While direct kinetic data for these specific compounds is not available, the class-level inference is that alkyl bromides react significantly faster than alkyl chlorides under identical conditions, often leading to higher yields and milder reaction requirements.

Nucleophilic Substitution Reaction Rate Synthetic Efficiency Leaving Group

Balanced Reactivity-Stability Profile of (3-Bromopropyl)cyclohexane vs. (3-Iodopropyl)cyclohexane

(3-Bromopropyl)cyclohexane offers a practical balance between reactivity and stability compared to the more reactive but less stable iodo analog. (3-Iodopropyl)cyclohexane (CAS 147936-56-9) is expected to be more reactive due to the weaker C-I bond, but alkyl iodides are notoriously prone to photolytic and thermal decomposition, leading to discoloration and formation of impurities (e.g., iodine) upon storage [1]. This instability necessitates special storage conditions (e.g., cold, dark, under inert atmosphere) and can complicate synthetic workflows, whereas alkyl bromides are generally more stable at room temperature and under ambient light .

Chemical Stability Procurement Storage Cost-Efficiency

Validated Analytical Method: Reversed-Phase HPLC Separation of (3-Bromopropyl)cyclohexane

A specific reversed-phase HPLC method has been demonstrated for the analysis of (3-bromopropyl)cyclohexane, enabling its reliable quantification and purity assessment in complex mixtures [1]. The method utilizes a Newcrom R1 column with a mobile phase of acetonitrile, water, and phosphoric acid (which can be substituted with formic acid for MS compatibility), and is scalable for preparative separations and pharmacokinetic studies [1]. This established analytical framework provides a significant advantage for quality control and research applications, ensuring batch-to-batch consistency and accurate quantification.

Analytical Chemistry HPLC Quality Control Method Development

Validated Application Scenarios for (3-Bromopropyl)cyclohexane in Research and Development


Synthesis of Hydrophobic Pharmacophores via Alkylation

(3-Bromopropyl)cyclohexane is ideal for introducing a flexible, lipophilic cyclohexylpropyl group into drug-like molecules, as demonstrated in the synthesis of 14-alkoxypyridomorphinans where it was used as an alkylating agent [1]. The high LogP value of 4.80 ensures the resulting conjugate will exhibit increased hydrophobicity, which can enhance membrane permeability, target engagement in hydrophobic protein pockets, or modulate the compound's overall ADME profile. This application leverages the compound's unique combination of a reactive primary bromide and a bulky, non-polar cyclohexyl ring.

Chain Extension in the Synthesis of Long-Chain Carboxylic Acids

The compound serves as a crucial C3 building block for chain extension. A documented synthetic scheme utilizes 1-bromo-3-cyclohexylpropane in a reaction with n-BuLi and a terminal alkyne to ultimately synthesize 10-cyclohexyl-6-decynoic acid [2]. This application highlights the compound's utility in constructing more complex aliphatic chains with a defined terminal cyclohexyl group, which is valuable in materials science for creating specialized surfactants or lubricants, and in medicinal chemistry for optimizing the lipophilic tail of a drug candidate.

Precursor for Organometallic Reagents and Cross-Coupling Reactions

As a primary alkyl bromide, (3-bromopropyl)cyclohexane can be readily converted into the corresponding Grignard reagent (3-cyclohexylpropyl magnesium bromide) or organolithium species [2]. These organometallic intermediates are highly versatile nucleophiles for carbon-carbon bond formation, enabling the attachment of the cyclohexylpropyl fragment to a wide array of electrophilic centers. This synthetic route provides access to diverse molecular architectures that would be challenging to obtain using less reactive or less sterically defined alkyl halides, offering a strategic advantage in the synthesis of complex natural products, pharmaceuticals, and advanced materials.

HPLC Method Development and Analytical Standard

Given the availability of a published HPLC method for its analysis on a Newcrom R1 column [3], (3-bromopropyl)cyclohexane can be reliably used as an analytical standard for method development and validation in quality control laboratories. The established separation conditions (MeCN/water/phosphoric acid mobile phase) provide a robust starting point for quantifying the compound in reaction mixtures, assessing purity, or conducting stability studies. This pre-optimized method reduces the time and resources required for analytical chemists to implement reliable testing protocols for projects involving this compound.

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